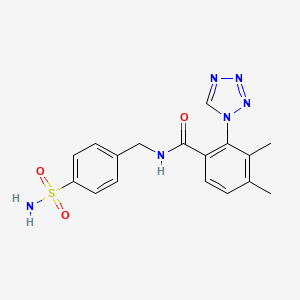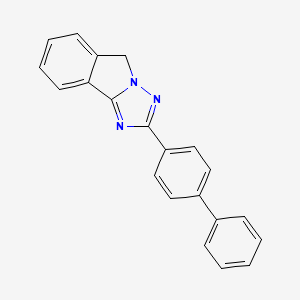![molecular formula C16H19N5O B12160096 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide](/img/structure/B12160096.png)
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the imidazole family, which plays a crucial role in drug development due to its diverse chemical and biological properties . Imidazole derivatives have been explored for various pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral effects.
准备方法
Synthetic Routes: Several synthetic routes lead to the formation of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide. While I don’t have specific details on this compound, researchers typically employ multistep reactions involving pyrazole and indazole precursors.
Industrial Production: The industrial-scale synthesis of this compound likely involves optimization for yield, cost, and safety. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
化学反应分析
Reactivity: N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide may undergo various reactions, including:
Oxidation: Oxidative transformations of the pyrazole and indazole moieties.
Reduction: Reduction of specific functional groups.
Substitution: Substitution reactions at different positions.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products: The products formed during these reactions could include derivatives with modified functional groups or altered substituents.
科学研究应用
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide finds applications in:
Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.
Chemistry: Explore its reactivity and design novel derivatives.
Biology: Study its effects on cellular pathways.
作用机制
The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers often compare it with related imidazole derivatives. Its uniqueness lies in its specific substituents and functional groups.
属性
分子式 |
C16H19N5O |
|---|---|
分子量 |
297.35 g/mol |
IUPAC 名称 |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h5-9H,1-4H3,(H,17,22)(H,18,19) |
InChI 键 |
GJFSVSIMGQAXBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B12160014.png)
![(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160020.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12160030.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160036.png)
![2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12160038.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)
![2-[(3-Benzyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12160059.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12160068.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)

![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)
